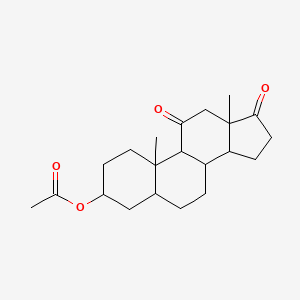![molecular formula C11H10N2O4 B11998483 Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]- CAS No. 6627-80-1](/img/structure/B11998483.png)
Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-nitrobenzoyl)vinyl]acetamide is an organic compound with the molecular formula C11H10N2O4. It is characterized by the presence of a nitrobenzoyl group attached to a vinylacetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[1-(4-nitrobenzoyl)vinyl]acetamide can be synthesized through several methods. One common approach involves the direct condensation of acetamides with ketones. Another method includes the addition of an organometallic reagent to a nitrile followed by quenching of the resulting imine with an electrophile . Additionally, transition metal-catalyzed coupling of vinyl derivatives such as vinyl halides, triflates, or tosylates can also be employed .
Industrial Production Methods
Industrial production of N-[1-(4-nitrobenzoyl)vinyl]acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-nitrobenzoyl)vinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted vinylacetamide compounds .
Aplicaciones Científicas De Investigación
N-[1-(4-nitrobenzoyl)vinyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-nitrobenzoyl)vinyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific context and target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(4-bromophenyl)vinyl]acetamide
- N-[1-(2-furanyl)ethenyl]acetamide
Uniqueness
N-[1-(4-nitrobenzoyl)vinyl]acetamide is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, such as bromophenyl or furanyl groups .
Propiedades
Número CAS |
6627-80-1 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
N-[3-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H10N2O4/c1-7(12-8(2)14)11(15)9-3-5-10(6-4-9)13(16)17/h3-6H,1H2,2H3,(H,12,14) |
Clave InChI |
AVRXZPGGJMSNNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)






![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
